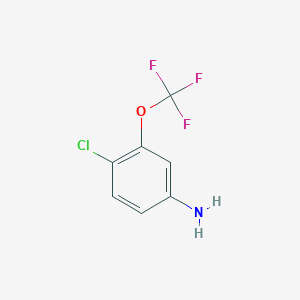

4-Chloro-3-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTSQATWCKAOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539733 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97608-50-9 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both a chloro and a trifluoromethyl group on the aniline ring, imparts specific electronic and lipophilic properties that are highly valued in medicinal chemistry and materials science. This document provides a detailed technical overview of its chemical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

The physicochemical properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 320-51-4 | [1][2] |

| Molecular Formula | C₇H₅ClF₃N | [1][3] |

| Molecular Weight | 195.57 g/mol | [1][2] |

| Appearance | White to pink or colorless to pale yellow crystalline solid or liquid | [1][4] |

| Melting Point | 34 - 40 °C (93.2 - 104 °F) | [1][4] |

| Boiling Point | 85 °C (185 °F) at 3 mmHg; ~228-230°C at standard pressure | [1][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [1] |

| Flash Point | 134 °C (273.2 °F) | [4] |

| Density | Approximately 1.4 g/cm³ | [1] |

Synthesis

A common synthetic route to 4-Chloro-3-(trifluoromethyl)aniline hydrochloride involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.[5]

A patented method describes the following reaction sequence:

-

Nitration: 1-chloro-2-(trifluoromethyl)benzene is nitrated to introduce a nitro group onto the aromatic ring.[5]

-

Hydrogenation Reduction: The nitro group is then reduced to an amine.[5]

-

Salt Formation (Salification): The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt.[5]

References

In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 4-Chloro-3-(trifluoromethoxy)aniline. The information is intended for professionals in chemical research and drug development.

Chemical Structure and Identity

This compound is an aromatic amine with chloro and trifluoromethoxy substituents on the benzene ring. These functional groups significantly influence the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Structure:

Caption: A generalized workflow for the synthesis of substituted anilines.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the chloro and trifluoromethoxy-substituted phenyl moiety into larger molecules.

-

Pharmaceutical and Agrochemical Synthesis: The trifluoromethoxy group is a key functional group in many modern pharmaceuticals and agrochemicals. It can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This aniline derivative is a precursor for the synthesis of more complex molecules with potential biological activity.

-

Materials Science: Fluorinated organic compounds are of interest in materials science for the development of polymers and other materials with specific properties such as thermal stability and hydrophobicity.

DOT Diagram of Application Logic:

Caption: Logical relationship between properties and applications.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1]* Eye Damage/Irritation: Causes serious eye irritation. [1]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [1] Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique combination of chloro and trifluoromethoxy functional groups offers a valuable scaffold for the development of novel molecules with enhanced properties. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its synthesis and applications is warranted to fully explore its utility in various scientific domains.

References

Technical Guide: 4-Chloro-3-(trifluoromethyl)aniline

A Note on Chemical Nomenclature: This technical guide provides comprehensive information on 4-Chloro-3-(trifluoromethyl)aniline (CAS Number: 320-51-4) . It is important to note the distinction from the similarly named "4-Chloro-3-(trifluoromethoxy)aniline," for which public domain data is substantially less available. Given the context of drug development and available research, it is presumed that the intended compound of interest is the trifluoromethyl derivative.

This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the synthesis, properties, and applications of 4-Chloro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

4-Chloro-3-(trifluoromethyl)aniline, also known as 5-Amino-2-chlorobenzotrifluoride, is a fluorinated aromatic amine. Its unique molecular structure, featuring both chloro and trifluoromethyl groups, makes it a valuable building block in organic synthesis, imparting increased lipid solubility and metabolic stability to the final products.[1]

Physical and Chemical Properties

The quantitative physical and chemical properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized in the table below.

| Property | Value |

| CAS Number | 320-51-4 |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid[2] |

| Melting Point | 36-40 °C[2] |

| Boiling Point | 228-230 °C at standard pressure[2] |

| Density | Approximately 1.4 g/cm³[2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone[2] |

| Purity (Typical) | ≥99.0% (by HPLC)[2] |

Synthesis and Manufacturing

The industrial synthesis of 4-Chloro-3-(trifluoromethyl)aniline is typically achieved through a two-step process starting from 1-chloro-2-(trifluoromethyl)benzene. The process involves nitration followed by hydrogenation reduction.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-Chloro-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This protocol describes a general method for the synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 1-chloro-2-(trifluoromethyl)benzene.

Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene

-

Reaction Setup: In a suitable reactor equipped with stirring and temperature control, charge concentrated sulfuric acid.

-

Addition of Nitrating Agent: Cool the sulfuric acid and slowly add concentrated nitric acid while maintaining a low temperature to form the nitrating mixture.

-

Substrate Addition: Gradually add 1-chloro-2-(trifluoromethyl)benzene to the nitrating mixture, ensuring the reaction temperature is carefully controlled.

-

Reaction: After the addition is complete, the mixture is heated for a specified time (e.g., 3.5 hours) to drive the reaction to completion.[3]

-

Work-up: The reaction mixture is cooled and then quenched by adding it to ice water, causing the nitrated product, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, to precipitate as a solid.

-

Purification: The solid product is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]

Step 2: Reduction of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

-

Reaction Setup: The purified 4-chloro-1-nitro-2-(trifluoromethyl)benzene is dissolved in a suitable solvent, such as ethanol.

-

Reduction: A reducing agent is introduced. Common methods include:

-

Catalytic Hydrogenation: The substrate is subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

-

Metal/Acid Reduction: An easily oxidized metal like iron (Fe) or tin (Sn) is used in the presence of an acid like hydrochloric acid (HCl).[4] Another described system uses ferric chloride hexahydrate, activated carbon, and hydrazine hydrate.[5]

-

-

Reaction Monitoring: The reaction is monitored until the nitro group is fully reduced to an amine.

-

Work-up and Isolation: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by distillation, to yield 4-Chloro-3-(trifluoromethyl)aniline.

Applications in Drug Development

4-Chloro-3-(trifluoromethyl)aniline is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[2] Sorafenib is used in the treatment of primary kidney and liver cancers.[6]

Experimental Protocol: Synthesis of Sorafenib

The synthesis of Sorafenib involves the reaction of 4-Chloro-3-(trifluoromethyl)aniline with an isocyanate or a carbamate derivative of 4-(4-aminophenoxy)-N-methylpicolinamide.

-

Formation of the Urea Linkage:

-

Method A (Isocyanate): 4-Chloro-3-(trifluoromethyl)aniline is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent like methylene chloride.[6]

-

Method B (Carbamate): Alternatively, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with phenyl-4-chloro-3-trifluoromethylphenyl carbamate in the presence of an organic base (e.g., triethylamine) and a solvent (e.g., ethyl acetate).[6]

-

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from room temperature to 80°C for 1-10 hours.[6][7]

-

Purification: The crude Sorafenib is purified by column chromatography or recrystallization to yield the final active pharmaceutical ingredient.[7]

Signaling Pathway of Sorafenib

Sorafenib functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. A primary target is the Ras/Raf/MEK/ERK signaling pathway.[6] Dysregulation of this pathway is a frequent occurrence in many human cancers.[1]

Safety and Handling

4-Chloro-3-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling.

Hazard Identification

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] |

| Skin Irritation | Causes skin irritation (Category 2).[5] |

| Eye Irritation | Causes serious eye irritation (Category 2).[5] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[5] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling.[5][8]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and locked up.[5]

This guide provides a foundational understanding of 4-Chloro-3-(trifluoromethyl)aniline for professionals in the chemical and pharmaceutical sciences. For detailed, application-specific protocols and safety measures, always refer to the relevant Safety Data Sheet (SDS) and internal standard operating procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]

- 7. tarjomefa.com [tarjomefa.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

The Trifluoromethoxy Group in Aromatic Amines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular importance due to its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to an aromatic amine scaffold, a common motif in pharmaceuticals, the trifluoromethoxy group offers a unique combination of electronic and steric properties that can be leveraged to enhance metabolic stability, membrane permeability, and target affinity. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in aromatic amines, offering insights into its effects on key drug-like properties, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Physicochemical Properties and Their Impact

The trifluoromethoxy group imparts a distinct set of characteristics to an aromatic amine, significantly influencing its behavior in biological systems. These properties are primarily driven by the high electronegativity of the fluorine atoms and the overall steric bulk of the group.

-

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly increasing the octanol-water partition coefficient (logP) of a molecule.[1][2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier, leading to better absorption, distribution, and bioavailability.[3][4]

-

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which has a substantial effect on the electron density of the aromatic ring and the basicity (pKa) of the aniline nitrogen.[5] This electronic modulation can influence hydrogen bonding interactions with biological targets, often leading to improved binding affinity and selectivity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen.[6]

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][7] Replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group is a well-established strategy to block a metabolic hotspot, thereby increasing the drug's half-life and reducing the potential for the formation of reactive metabolites.[2]

-

Conformational Influence: In aryl trifluoromethyl ethers, the -OCF3 group typically adopts an orthogonal orientation relative to the aromatic ring.[8][9] This is due to a combination of steric hindrance and electronic effects. This perpendicular conformation can have significant implications for a molecule's three-dimensional shape, influencing how it fits into a target's binding pocket and potentially enhancing binding affinity.[10]

Data Presentation

The following tables summarize key quantitative data that highlight the influence of the trifluoromethoxy group on the physicochemical properties of aromatic compounds.

Table 1: Physicochemical Properties of Methoxy and Trifluoromethoxy Groups

| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Impact on Aromatic Amines |

| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04[2] | Significantly increases lipophilicity, enhancing membrane permeability. |

| Hammett Constant (σp) | -0.27 | +0.35 | Strong electron-withdrawing effect decreases the basicity (pKa) of the amine. |

| pKa of Substituted Aniline | Aniline: 4.6 | 4-(Trifluoromethoxy)aniline: ~3.75[11][12] | Reduces the extent of protonation at physiological pH, which can affect solubility and target interactions. |

Table 2: Illustrative Metabolic Stability Comparison

| Compound Feature | Typical Outcome with -CH3 Group | Typical Outcome with -OCF3 Group | Rationale |

| Primary Metabolism | O-demethylation to a phenol | Resistant to O-demethylation | The high strength of the C-F bonds prevents CYP-mediated cleavage.[2] |

| In Vitro Half-life (t½) | Shorter | Significantly Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the intrinsic clearance by liver microsomes.[7] |

Note: The data in Table 2 is illustrative. Actual values are compound-specific and should be determined experimentally.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately assessing the properties of novel compounds. Below are methodologies for key experiments cited in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of an aromatic amine.[1][13]

1. Objective: To determine the pKa value of a weakly basic compound by monitoring pH changes during titration with a strong acid.

2. Materials:

- Calibrated pH meter and electrode

- Magnetic stirrer and stir bar

- Burette

- Standardized 0.1 M hydrochloric acid (HCl) solution

- Standardized 0.1 M sodium hydroxide (NaOH) solution

- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

- Test compound (aromatic amine)

- Deionized water

- Nitrogen gas

3. Procedure:

- Preparation of Test Solution: Dissolve an accurately weighed amount of the test compound in deionized water (or a suitable co-solvent if solubility is low) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.

- Initial pH Adjustment: If titrating a basic compound, adjust the initial pH of the solution to a basic value (e.g., pH 10-11) using 0.1 M NaOH.

- Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin stirring and purge the solution with nitrogen to remove dissolved CO2. Titrate the solution by adding small, precise increments of the standardized 0.1 M HCl solution from the burette.

- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

- Replicates: Perform the titration in triplicate to ensure reproducibility.[1]

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[14][15]

1. Objective: To measure the partitioning of a compound between n-octanol and water at equilibrium.

2. Materials:

- n-Octanol (pre-saturated with water)

- Water or buffer (pH 7.4, pre-saturated with n-octanol)

- Test compound

- Centrifuge tubes with screw caps

- Mechanical shaker or vortex mixer

- Centrifuge

- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours. Allow the phases to separate completely before use.

- Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

- Partitioning: Add known volumes of the pre-saturated n-octanol and water (or buffer) to a centrifuge tube. Add a small aliquot of the compound's stock solution.

- Equilibration: Securely cap the tube and shake it for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

- Phase Separation: Centrifuge the tube at a moderate speed to achieve complete separation of the two phases.

- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method.

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: In Vitro Microsomal Stability Assay

This assay is a common in vitro ADME screen to assess the metabolic stability of a compound in the presence of liver microsomes.[16][17][18]

1. Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.

2. Materials:

- Liver microsomes (human, rat, etc.)

- Phosphate buffer (e.g., 100 mM, pH 7.4)

- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

- Incubator or water bath at 37°C

- Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

- 96-well plates or microcentrifuge tubes

- Centrifuge

- LC-MS/MS for analysis

3. Procedure:

- Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing liver microsomes and phosphate buffer.

- Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.

- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stop solution. The 0-minute sample is prepared by adding the stop solution before the NADPH regenerating system.

- Sample Processing: Centrifuge the samples to precipitate the proteins.

- Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

- Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Mandatory Visualizations

Logical and Experimental Workflows

Caption: Impact of -OCF3 Group on Aromatic Amines.

Caption: Workflow for Microsomal Stability Assay.

Synthesis of Trifluoromethoxylated Aromatic Amines

Historically, the synthesis of trifluoromethoxylated aromatic compounds has been challenging.[5][19] However, recent advances have provided more accessible routes. One notable method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration.[20][21] This protocol often utilizes bench-stable electrophilic trifluoromethylating reagents, such as Togni reagents.[19][20] For example, treating an N-hydroxyacetamido-substituted arene with Togni reagent II can yield an intermediate that, upon heating, rearranges to the desired ortho-trifluoromethoxylated aniline derivative.[5][19] This method has expanded the accessibility of these valuable building blocks for drug discovery.

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of aromatic amine-containing drug candidates. Its ability to concurrently enhance lipophilicity, improve metabolic stability, and modulate electronic properties allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. By understanding the fundamental effects of the -OCF3 group and employing robust experimental protocols to quantify these effects, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles. The continued development of synthetic methodologies for the introduction of this unique functional group will undoubtedly lead to its even wider application in future drug discovery efforts.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.viu.ca [web.viu.ca]

- 11. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. mercell.com [mercell.com]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Trifluoromethoxylated Aniline Derivatives for Researchers and Drug Development Professionals

Introduction: Trifluoromethoxylated aniline derivatives have emerged as a pivotal class of compounds in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group onto the aniline scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] These attributes make them highly valuable building blocks in the design of novel pharmaceuticals and agrochemicals with improved pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive literature review of the synthesis, properties, and applications of trifluoromethoxylated aniline derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of their biological mechanisms.

Synthetic Methodologies

The synthesis of trifluoromethoxylated aniline derivatives can be achieved through several strategic approaches, each with its own advantages and substrate scope. Key methods include the direct trifluoromethoxylation of aniline precursors, the reduction of corresponding nitroarenes, and rearrangement reactions.

One of the most common starting materials for para-substituted derivatives is 4-(trifluoromethoxy)aniline. A high-yield synthesis involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide as auxiliary reagents.[3][4] For ortho-substituted anilines, a powerful method involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration.[5][6][7] This protocol is noted for its operational simplicity and high functional-group tolerance.[5][6]

Table 1: Synthesis and Spectroscopic Data of Selected Trifluoromethoxylated Aniline Derivatives

| Compound | Synthetic Method | Yield (%) | 1H NMR (Solvent) δ (ppm) | 13C NMR (Solvent) δ (ppm) | 19F NMR (Solvent) δ (ppm) | Mass Spec (m/z) |

| 4-(Trifluoromethoxy)aniline | From trifluoromethoxybenzene and sodium amide | 98.2 | (CDCl3) 6.99 (d, 2H), 6.66 (d, 2H), 3.65 (s, 2H) | (CDCl3) 143.2, 141.9, 122.3, 115.4, 121.2 (q, J=256 Hz) | - | [M]+ 177.04 |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | OCF3 migration from N-aryl-N-(trifluoromethoxy)amine intermediate | 85 | (CDCl3) 8.56 (d, 1H), 7.97 (d, 1H), 7.93 (s, 1H), 7.56 (br. s, 1H), 3.92 (s, 3H), 2.27 (s, 3H) | (CDCl3) 168.5, 165.6, 137.2, 134.7, 129.3, 125.8, 121.5, 120.8, 120.6 (q, J=258.9 Hz), 52.5, 25.2 | (CDCl3) -58.1 (s) | [M+H]+ 278.0643 |

| 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) | From 4-(trifluoromethoxy)aniline, potassium thiocyanate, and bromine | 94 | (DMSO-d6) 7.65 (s, 2H), 7.51 (d, 1H), 7.28 (d, 1H), 6.98 (dd, 1H) | (DMSO-d6) 168.1, 151.2, 144.9, 132.5, 122.3, 121.4 (q, J=256 Hz), 120.9, 116.0, 107.9 | - | [M]+ 234 |

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)aniline[3][4]

Materials:

-

Trifluoromethoxybenzene (1 mol)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium ferrate (VI)

-

Sodium bromide

-

Sodium amide

-

Chloroform

-

Anhydrous sodium sulfate

-

Argon gas

Procedure:

-

Under a continuous argon atmosphere and with vigorous stirring, add 1 mol of trifluoromethoxybenzene and anhydrous DMSO to a suitable reaction vessel.

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.

-

Heat the mixture to 95°C for 4 hours.

-

Add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5), raise the temperature to 155°C, and increase the reaction pressure to 4 atmospheres.

-

Continue the reaction for 10 hours.

-

After cooling, pour the reaction mixture into 8 volumes of water.

-

Extract the aqueous mixture with 4 times the original reaction volume of chloroform.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the product, 4-(trifluoromethoxy)aniline. The reported molar yield is 98.2% with an HPLC purity of 97.7%.[3][4]

Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate via OCF3-Migration[5]

This synthesis is a two-step process involving the O-trifluoromethylation of a hydroxylamine precursor followed by thermal rearrangement.

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

Materials:

-

Methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv)

-

Cesium carbonate (Cs2CO3) (10.0 mol%)

-

Togni reagent II (1.20 equiv)

-

Anhydrous and degassed chloroform (CHCl3)

-

Nitrogen atmosphere

Procedure:

-

In a glovebox under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate, Cs2CO3, and Togni reagent II in an oven-dried round-bottom flask.

-

Add anhydrous and degassed CHCl3 and stir the reaction mixture at 23°C for 16 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (95% yield).[5]

Step 2: OCF3-Migration to form Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

Materials:

-

Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

-

Nitromethane (MeNO2)

Procedure:

-

In a pressure vessel, dissolve methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in MeNO2.

-

Seal the vessel and heat the reaction mixture to 120°C for 20 hours behind a safety shield.

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

The resulting product is methyl 4-acetamido-3-(trifluoromethoxy)benzoate (85% yield).[5]

Biological Activity and Applications

Trifluoromethoxylated aniline derivatives are extensively used in drug discovery due to the favorable properties conferred by the -OCF3 group, such as increased metabolic stability and lipophilicity, which can lead to improved oral bioavailability and better penetration of biological membranes.[8][9]

A prominent example is Riluzole , a drug used for the treatment of amyotrophic lateral sclerosis (ALS), which contains a 4-(trifluoromethoxy)aniline moiety.[1][10] Riluzole's mechanism of action is multifactorial, primarily involving the modulation of glutamatergic neurotransmission.[11][12] It inhibits the release of glutamate, blocks postsynaptic NMDA and kainate receptors, and inactivates voltage-dependent sodium channels.[11][12]

Furthermore, various trifluoromethylated aniline derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects.

Table 2: Biological Activity of Selected Trifluoromethylated Aniline Derivatives

| Compound Class/Derivative | Biological Activity | Target/Organism | Quantitative Data (MIC/IC50) | Reference |

| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Antibacterial, Antibiofilm | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 50 µg/mL | [6][7] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Antibacterial, Antibiofilm | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 100 µg/mL | [6][7] |

| Trifluoromethyl arylamides (SRPIN340 derivatives) | Antileukemia | Myeloid and lymphoid leukemia cell lines | IC50: 6.0 - 35.7 µM | |

| Dichloro-substituted N-(trifluoromethyl)phenyl pyrazole | Antibacterial | S. aureus, B. subtilis | MIC: 0.78 - 1.56 µg/mL | [13] |

| Bromo and trifluoromethyl-substituted N-phenyl pyrazole | Antibacterial | S. aureus, S. epidermidis, E. faecium | MIC: 0.78 - 1.56 µg/mL | [13] |

Signaling Pathways and Mechanisms of Action

To visualize the complex biological interactions of trifluoromethoxylated aniline derivatives, the following diagrams illustrate key signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Chemical Characteristics of 4-Chloro-3-(trifluoromethoxy)aniline

A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-(trifluoromethoxy)aniline is a halogenated and ether-linked aromatic amine. The presence of a chlorine atom and a trifluoromethoxy group on the aniline ring suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethoxy group can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making it a desirable moiety in drug design. This guide aims to provide a detailed overview of the core chemical characteristics of this compound, based on publicly available data.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly accessible scientific literature. However, based on its chemical structure and data from suppliers, the following information can be provided.

| Property | Value | Source |

| CAS Number | 97608-50-9 | ChemScene |

| Molecular Formula | C₇H₅ClF₃NO | ChemScene |

| Molecular Weight | 211.57 g/mol | ChemScene |

For the isomeric compound 4-Chloro-2-(trifluoromethoxy)aniline (CAS 175205-77-3), the following properties have been reported, which may offer some insight into the characteristics of the 3-(trifluoromethoxy) isomer:

| Property | Value | Source |

| Melting Point | 33 °C | Chem-Impex |

| Boiling Point | 82 °C at 15 mmHg | Chem-Impex |

| Appearance | White to light yellow powder to lump | Chem-Impex |

Synthesis and Reactivity

A potential synthetic workflow for a related compound is outlined below. Please note, this is a generalized pathway and would require optimization for the specific synthesis of this compound.

This theoretical pathway involves the reduction of a nitro group, protection of the resulting amine, introduction of the trifluoromethoxy group, a rearrangement step, and final deprotection.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methods, likely adapting procedures from the synthesis of analogous compounds.

For the synthesis of a related compound, ortho-trifluoromethoxylated aniline derivatives , a general protocol has been described which involves the following key transformations[1]:

-

Precursor Preparation : Synthesis of a N-hydroxyacetamido intermediate from a corresponding nitroaromatic compound.

-

N-Trifluoromethoxylation : Reaction of the N-hydroxyacetamido intermediate with a trifluoromethylating agent, such as a Togni reagent.

-

OCF₃-Migration : Thermal rearrangement to move the trifluoromethoxy group to the aromatic ring.

-

Deprotection : Removal of the acetyl protecting group to yield the final aniline product.

Analytical Characterization

Authenticated spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public spectral databases. For any research involving this compound, it would be critical to perform a full analytical characterization to confirm its identity and purity.

Safety and Handling

According to a safety data sheet for this compound, the compound is classified with the following hazards[2]:

-

Harmful if swallowed or in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Toxic if inhaled.

-

May cause respiratory irritation.

Handling recommendations include[2]:

-

Using only in well-ventilated areas.

-

Avoiding breathing dust, fume, gas, mist, vapors, or spray.

-

Washing hands thoroughly after handling.

-

Wearing protective gloves, protective clothing, eye protection, and face protection.

Storage recommendations are as follows[2]:

-

Keep container tightly sealed in a cool, well-ventilated area.

-

Store at 2-8°C, protected from light.

The compound is considered stable under recommended storage conditions. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[2].

Applications in Research and Drug Development

While specific applications for this compound are not documented, related trifluoromethoxylated anilines are of interest in medicinal chemistry and materials science. The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance metabolic stability and cell permeability of drug candidates. Halogenated anilines are common precursors in the synthesis of a wide range of biologically active compounds.

For the related isomer, 4-Chloro-2-(trifluoromethoxy)aniline , it is noted to be a versatile intermediate in the synthesis of agrochemicals (herbicides and fungicides) and pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. It is also used in materials science for creating specialty coatings and polymers[3].

This compound is a chemical compound with potential applications in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. However, there is a significant lack of publicly available data regarding its specific chemical and physical properties, established synthetic and analytical protocols, and biological activity. Researchers and drug development professionals should proceed with caution, undertaking thorough characterization and method development when working with this compound. The information on related isomers and compound classes can serve as a valuable starting point for such endeavors.

References

4-Chloro-3-(trifluoromethoxy)aniline molecular weight and formula

Introduction

This document provides chemical data pertaining to a specific chloro-substituted aniline. Initial searches for "4-Chloro-3-(trifluoromethoxy)aniline" did not yield readily available public data for its molecular formula or weight, suggesting it is a less common compound. However, extensive information is available for the closely related chemical, 4-Chloro-3-(trifluoromethyl)aniline .

It is critical for researchers to note the distinction: the "trifluoromethoxy" group (-OCF₃) contains an oxygen atom, whereas the "trifluoromethyl" group (-CF₃) does not. This structural difference fundamentally changes the molecular formula and weight. This guide proceeds with the verified data for 4-Chloro-3-(trifluoromethyl)aniline.

Core Chemical Properties

The molecular formula and weight are fundamental constants derived from the compound's atomic composition. These values are essential for stoichiometric calculations in chemical synthesis and for characterization via techniques such as mass spectrometry.

The quantitative data for 4-Chloro-3-(trifluoromethyl)aniline is summarized below.

| Property | Value | Citations |

| Chemical Name | 4-Chloro-3-(trifluoromethyl)aniline | [1][2][3] |

| Synonyms | 5-Amino-2-chlorobenzotrifluoride | [1] |

| CAS Number | 320-51-4 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |

| Molecular Weight | 195.57 g/mol | [1][2][3] |

Methodologies for Structural Confirmation

While detailed experimental protocols for this specific compound are proprietary to manufacturers, the determination of a compound's formula and molecular weight generally relies on standard analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. The molecule is ionized, and its mass-to-charge ratio is measured, providing a highly accurate molecular weight that can be used to confirm the molecular formula.

-

Elemental Analysis: This method determines the mass percentages of each element (Carbon, Hydrogen, Nitrogen, etc.) in a sample. The resulting percentage composition is used to derive the empirical formula, which is then compared to the proposed molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the presence of functional groups, which validates the overall molecular formula.

The logical workflow for identifying and confirming these chemical properties is illustrated in the diagram below.

References

Electronic effects of substituents in 4-Chloro-3-(trifluoromethoxy)aniline

An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Chloro-3-(trifluoromethoxy)aniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its chemical reactivity, basicity, and suitability for various synthetic transformations are dictated by the complex interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and trifluoromethoxy (-OCF₃) groups. This guide provides a detailed analysis of these electronic effects, supported by quantitative data, visualizations of their interactions, and a comprehensive experimental protocol for the characterization of the molecule's basicity.

Analysis of Substituent Electronic Effects

The overall electronic character of the aromatic ring in this compound is a composite of the inductive and resonance effects exerted by each substituent.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups show a positive inductive effect (+I).

-

Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the delocalized π-system of the aromatic ring. It involves the donation or withdrawal of electron density via p-orbital overlap. Electron-donating groups typically have a positive resonance effect (+R), whereas electron-withdrawing groups have a negative resonance effect (-R).

Amino Group (-NH₂)

-

-I Effect (Inductive): The nitrogen atom is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.

-

+R Effect (Resonance): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating resonance effect that significantly increases electron density at the ortho and para positions.

-

Overall Effect: The strong +R effect dominates the weak -I effect, making the amino group a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.

Chloro Group (-Cl)

-

-I Effect (Inductive): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect.[1][2][3][4]

-

+R Effect (Resonance): The lone pairs on the chlorine atom can be delocalized into the ring, representing a weak electron-donating resonance effect.[1][2][3]

-

Overall Effect: In halogens, the strong -I effect outweighs the weaker +R effect.[2][3][4] Consequently, the chloro group is deactivating overall, slowing down electrophilic aromatic substitution compared to benzene. However, the weak +R effect still directs incoming electrophiles to the ortho- and para-positions .[2]

Trifluoromethoxy Group (-OCF₃)

-

-I Effect (Inductive): The presence of three highly electronegative fluorine atoms creates an exceptionally strong electron-withdrawing inductive effect (-I). This effect is significantly more powerful than that of a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.

-

+R Effect (Resonance): Similar to other alkoxy groups, the oxygen atom's lone pairs can donate electron density to the ring via resonance (+R). However, this donating effect is substantially diminished by the strong inductive pull of the attached CF₃ group.

-

Overall Effect: The trifluoromethoxy group is a potent electron-withdrawing moiety due to its dominant -I effect.[5][6] It functions as a strong deactivating group. While technically ortho-, para-directing due to the oxygen's lone pairs, its deactivating nature is the more prominent feature.[7]

Combined Effects and Predicted Reactivity

In this compound, the substituents are positioned as follows:

-

-NH₂ at C1

-

-OCF₃ at C3 (meta to -NH₂)

-

-Cl at C4 (para to -NH₂)

The powerful activating and ortho-, para-directing influence of the amino group is the dominant factor in determining the sites of electrophilic attack. The -OCF₃ and -Cl groups, being strongly deactivating, reduce the overall reactivity of the ring compared to aniline itself. This reduction in electron density also significantly decreases the basicity of the amino group's lone pair.

The interplay of these effects can be visualized as a vector sum of electron-donating and withdrawing forces on the aromatic ring.

Caption: Dominant electronic effects of the substituents on the aniline ring.

Quantitative Electronic Parameters

The electronic influence of a substituent is often quantified using Hammett (σ) and Swain-Lupton (F, R) parameters.

-

Hammett Constants (σ): These values quantify the electron-donating or electron-withdrawing character of a substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group. σₘ reflects the effect from the meta position (primarily inductive), and σₚ reflects the effect from the para position (a combination of inductive and resonance).

-

Swain-Lupton Parameters: These parameters separate the electronic effect into field/inductive (F) and resonance (R) components.

| Substituent | Type | σₘ (meta) | σₚ (para) | F (Field) | R (Resonance) |

| -NH₂ (Amino) | Activating | -0.16[8] | -0.66[8] | 0.02 | -0.68 |

| -Cl (Chloro) | Deactivating | 0.37[8][9][10] | 0.23[8][9][10] | 0.41 | -0.15 |

| -OCF₃ (Trifluoromethoxy) | Deactivating | 0.38 | 0.35 | 0.38 | 0.04 |

Note: Swain-Lupton values can vary slightly depending on the scaling and derivation method. The values presented are representative.

Experimental Protocols: pKₐ Determination

The basicity of the aniline amine group, quantified by the pKₐ of its conjugate acid (anilinium ion), is a critical parameter. It is highly sensitive to the electronic effects of the ring substituents. The strong electron-withdrawing nature of the -Cl and -OCF₃ groups is expected to significantly lower the pKₐ of this compound relative to aniline (pKₐ ≈ 4.6). Potentiometric titration is a standard and reliable method for determining this value.

Experimental Workflow for pKₐ Determination

Caption: Generalized workflow for pKₐ determination via potentiometric titration.

Detailed Protocol for Potentiometric Titration

This protocol outlines the steps for determining the pKₐ of a weakly basic, poorly water-soluble amine like this compound.

1. Materials and Reagents:

-

This compound (approx. 20-40 mg)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Methanol (or other suitable co-solvent)

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

100 mL beaker

2. Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 mmol of the aniline derivative (e.g., ~39 mg) and transfer it to a 100 mL beaker.

-

Dissolution: Add a minimal amount of methanol to dissolve the compound completely. Then, add deionized water to bring the total volume to approximately 50 mL. The co-solvent is necessary due to the low aqueous solubility of many substituted anilines.[5][11]

-

Protonation: Using a pipette, add a precise excess of standardized 0.1 M HCl (e.g., 4.00 mL, which is 0.4 mmol) to the solution. This ensures that all the aniline is converted to its protonated anilinium form.

-

Titration Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1] Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with standardized 0.1 M NaOH. Record the initial pH of the acidic aniline solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.[1]

-

Data Collection: Continue the titration well past the equivalence point, observing the characteristic steep rise in pH.

3. Data Analysis:

-

Plot Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to Vₑ.

-

Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (V₁/₂) which corresponds to the point where half of the excess HCl has been neutralized. Then find the second half-equivalence point where half of the anilinium has been deprotonated. This is calculated as: V(at half-equiv) = V(start of anilinium titration) + [V(end of anilinium titration) - V(start of anilinium titration)] / 2.

-

Find pKₐ: The pKₐ of the anilinium ion is equal to the pH of the solution at this second half-equivalence point.[12]

Conclusion

The electronic landscape of this compound is defined by a competitive interplay between a powerful electron-donating amino group and two strong electron-withdrawing halogen-containing substituents. The amino group's dominant +R effect dictates the regioselectivity of electrophilic reactions, directing them to the ortho/para positions. However, the potent -I effects of the chloro and trifluoromethoxy groups significantly deactivate the ring and markedly decrease the basicity of the aniline nitrogen. A quantitative understanding of these competing effects, as summarized by Hammett and Swain-Lupton parameters, is essential for predicting the molecule's behavior and for its strategic deployment in the synthesis of complex target molecules in drug discovery and materials science.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. hammett substituent constants: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. web.viu.ca [web.viu.ca]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. Hammett substituent constants [stenutz.eu]

- 11. enamine.net [enamine.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to 4-Chloro-3-(trifluoromethoxy)aniline and its Analogs in Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential research applications of 4-Chloro-3-(trifluoromethoxy)aniline. It is important to note that publicly available research and data on this specific compound (CAS 116474-45-6) are limited. However, its close structural analog, 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), is a well-documented and critical intermediate in pharmaceutical synthesis. This guide will provide a comprehensive overview of the known applications and experimental data for the trifluoromethyl analog, which can serve as a valuable reference point for investigating the potential of this compound. The substitution of a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electron-withdrawing character, suggesting that this compound may offer unique opportunities in drug discovery and materials science.

Core Compound Data: A Comparative Overview

Due to the limited data on this compound, the following table summarizes the available physical and chemical properties of its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)aniline. These values provide a baseline for understanding the general characteristics of this class of compounds.

| Property | Value (for 4-Chloro-3-(trifluoromethyl)aniline) | References |

| CAS Number | 320-51-4 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClF₃N | [1][3][4] |

| Molecular Weight | 195.57 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Melting Point | 36-40 °C | [1][2] |

| Boiling Point | 228-230 °C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone | [1] |

| Purity (typical) | ≥99.0% (HPLC) | [1][3] |

Key Research Application: Synthesis of Multi-Kinase Inhibitors

The primary and most significant application of 4-Chloro-3-(trifluoromethyl)aniline is its role as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][5][6] The trifluoromethyl group in this precursor is a crucial pharmacophore in the final drug molecule, contributing to its binding affinity and overall efficacy.[3]

Logical Workflow for the Synthesis of Sorafenib

The synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline typically involves the formation of a urea linkage with a substituted phenoxy aniline moiety. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for Sorafenib.

Experimental Protocols

1. Formation of Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

This protocol describes the formation of a carbamate intermediate from 4-Chloro-3-(trifluoromethyl)aniline, which can then be used to form the urea linkage in Sorafenib.

-

Materials: 4-Chloro-3-(trifluoromethyl)aniline, phenyl chloroformate, pyridine, dichloromethane, water, dilute hydrochloric acid, sodium sulfate.

-

Procedure:

-

Dissolve 4-Chloro-3-(trifluoromethyl)aniline (8 mmol) and pyridine (9.5 mmol) in dichloromethane at 0°C.[7]

-

Add phenyl chloroformate (9.5 mmol) to the solution.[7]

-

Stir the mixture at room temperature for 1 hour.[7]

-

Upon completion, add 10 ml of water and 1 ml of dilute hydrochloric acid.[7]

-

Extract the product with dichloromethane.[7]

-

Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to yield the product.[7]

-

2. Synthesis of Sorafenib via Urea Formation

This protocol details the reaction of the carbamate intermediate with the second key fragment to produce Sorafenib.

-

Materials: Phenyl carbamate intermediate (0.822 mmol), 4-(4-aminophenoxy)-N-methylpicolinamide (Amine 2, 0.822 mmol), pyridine, dichloromethane, methanol.

-

Procedure:

-

Charge a 25-mL flask with 5 mL of pyridine, 200 mg of the amine intermediate, and 259.5 mg of the phenyl carbamate.[7]

-

Heat the mixture to 80°C for 3 hours.[7]

-

After the reaction is complete, evaporate the pyridine under vacuum to obtain the crude product.[7]

-

Purify the crude product by column chromatography using a dichloromethane/methanol (30:1) solvent system.[7]

-

Signaling Pathways Targeted by Sorafenib

Sorafenib, synthesized from the trifluoromethyl analog, is a potent inhibitor of several protein kinases involved in tumor progression and angiogenesis. Understanding these pathways is crucial for researchers developing new kinase inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-クロロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tarjomefa.com [tarjomefa.com]

Methodological & Application

Synthesis Protocol for 4-Chloro-3-(trifluoromethoxy)aniline: An Essential Building Block for Pharmaceutical and Agrochemical Development

Introduction

Substituted anilines are fundamental precursors in the synthesis of a vast range of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethoxy (-OCF3) group into small molecules is a widely adopted strategy in medicinal chemistry to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Chloro-3-(trifluoromethoxy)aniline is a key intermediate, providing a versatile scaffold for the development of novel therapeutic agents and specialized chemicals. Its structure, featuring a reactive amine group and strategically positioned chloro and trifluoromethoxy substituents, allows for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process commencing with the nitration of 1-chloro-2-(trifluoromethoxy)benzene, followed by the reduction of the resulting nitro intermediate.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis protocol.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-2-(trifluoromethoxy)benzene | 76274-39-8 | C7H4ClF3O | 196.55 |

| 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene | 115561-79-8 | C7H3ClF3NO3 | 241.55 |

| This compound | 97608-50-9 | C7H5ClF3NO | 211.57 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Nitration | Conc. HNO3, Conc. H2SO4 | None | 0 - 10 | 2 - 4 | 85 - 95 |

| 2 | Reduction | Iron powder, Conc. HCl | Ethanol/Water | Reflux (approx. 80-90) | 3 - 5 | 80 - 90 |

Experimental Protocols

Step 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, primarily at the position para to the chloro substituent.

References

Application Notes and Protocols for Trifluoromethoxylation of Substituted Anilines

Introduction

The introduction of a trifluoromethoxy (-OCF₃) group into small molecules is a widely used strategy in drug discovery and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the ortho-trifluoromethoxylation of substituted anilines, a critical transformation for synthesizing valuable chemical building blocks. The described method is based on a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by a thermally induced intramolecular rearrangement.[1][2][3][4] This user-friendly protocol utilizes bench-stable reagents and is amenable to gram-scale synthesis.[1][2][4]

Reaction Principle

The overall transformation proceeds in two distinct steps:

-

O-Trifluoromethylation: A protected N-aryl-N-hydroxylamine is reacted with an electrophilic trifluoromethylating agent, such as Togni reagent II, in the presence of a catalytic amount of base. This step forms an N-aryl-N-(trifluoromethoxy)amino intermediate.[5][6][7]

-

OCF₃ Migration: The isolated intermediate undergoes a thermally induced intramolecular rearrangement, where the -OCF₃ group migrates from the nitrogen atom to the ortho position of the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative.[1][5][8] Mechanistic studies suggest this migration proceeds through a heterolytic cleavage of the N-OCF₃ bond to form a nitrenium ion and a trifluoromethoxide, which then recombine at the ortho-position.[1][2][4][8]

Experimental Protocols

This protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[5]

Part 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate)

Materials:

-

Methyl 4-(N-hydroxyacetamido)benzoate

-

Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

-

Cesium carbonate (Cs₂CO₃)

-

Dried and degassed chloroform (CHCl₃)

-

Magnetic stir bar

-

Oven-dried round-bottom flask

-

Glovebox or Schlenk line apparatus

Procedure:

-

Inside a glovebox under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), cesium carbonate (0.10 equiv), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.[5]

-

To this mixture, add dried and degassed chloroform to achieve a concentration of 0.100 M with respect to the starting aniline derivative.[5]

-

Seal the flask and stir the reaction mixture at 23 °C for 16 hours.[5]

-

Upon completion, the reaction mixture can be concentrated in vacuo and the crude product purified by flash column chromatography.

Part 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Final Product)

Materials:

-

Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (from Part 1)

-

Nitromethane (MeNO₂)

-

Pressure vessel

-

Magnetic stir bar

Procedure:

-

Place methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and a magnetic stir bar into a pressure vessel.[5]

-

Add nitromethane to achieve a concentration of 1.00 M.[5]

-

Seal the pressure vessel and heat the reaction mixture to 120 °C with stirring for 20 hours.[5] Caution: This step should be performed behind a safety shield.

-

After cooling the reaction to room temperature, transfer the mixture to a round-bottom flask.[5]

-

Concentrate the reaction mixture in vacuo using a rotary evaporator.[5]

-

Purify the crude product by flash column chromatography to obtain the final ortho-trifluoromethoxylated aniline derivative.[5]

Data Presentation

The following table summarizes the reaction conditions and yields for the representative synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs₂CO₃ | Chloroform | 23 | 16 | 95 |

| 2. OCF₃ Migration | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | - | Nitromethane | 120 | 20 | 85 |

Table adapted from data presented in the protocol by Ngai et al.[5]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the two-step synthesis of ortho-trifluoromethoxylated anilines.

Signaling Pathway / Logical Relationship Diagram

Caption: Proposed mechanism for the thermally induced OCF₃ migration step.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of 4-Chloro-3-(trifluoromethoxy)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-3-(trifluoromethoxy)aniline as a key building block in the development of novel pharmaceutical agents. The inclusion of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct analogues of blockbuster drugs using this specific starting material are not prevalent in publicly available literature, its structural similarity to 4-Chloro-3-(trifluoromethyl)aniline, a key precursor to the multi-kinase inhibitors Sorafenib and Regorafenib, suggests its significant potential in the synthesis of targeted cancer therapies.

This document outlines detailed protocols for key chemical transformations involving this compound, focusing on urea formation and amide bond coupling, which are pivotal reactions in the synthesis of kinase inhibitors and other complex bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 175277-73-3 |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a low-melting solid |

| Boiling Point | Not reported |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Experimental Protocols

Synthesis of a Diaryl Urea Kinase Inhibitor Analogue via Urea Formation

This protocol describes a representative synthesis of a diaryl urea compound, analogous to the multi-kinase inhibitor Regorafenib, utilizing this compound. The key transformation is the reaction of an isocyanate derivative with a primary amine to form the urea linkage.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate

This step involves the conversion of the aniline to a more reactive isocyanate intermediate using a phosgene equivalent like triphosgene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 211.57 | 5.0 g | 23.6 mmol |

| Triphosgene | 296.75 | 2.6 g | 8.8 mmol |

| Triethylamine | 101.19 | 7.6 mL | 54.3 mmol |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve triphosgene (2.6 g, 8.8 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (5.0 g, 23.6 mmol) in anhydrous dichloromethane (50 mL).

-

Slowly add the aniline solution to the triphosgene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition of the aniline, add a solution of triethylamine (7.6 mL, 54.3 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is carefully removed under reduced pressure to yield the crude 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate. This intermediate is typically used in the next step without further purification.

Step 2: Urea Formation with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This step involves the coupling of the isocyanate intermediate with a substituted aniline to form the final diaryl urea product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate | 237.57 | ~5.6 g (from Step 1) | ~23.6 mmol |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 261.26 | 5.9 g | 22.6 mmol |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - |